Cas no 2228918-46-3 ((5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate)
(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate Chemical and Physical Properties
Names and Identifiers
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- (5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate
- EN300-2006585
- 2228918-46-3
-
- Inchi: 1S/C8H9ClFNO4S/c1-14-8-5(4-15-16(11,12)13)2-6(9)3-7(8)10/h2-3H,4H2,1H3,(H2,11,12,13)
- InChI Key: HVYKUALKQOGGEE-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=C(C=1)COS(N)(=O)=O)OC)F
Computed Properties
- Exact Mass: 268.9924848g/mol
- Monoisotopic Mass: 268.9924848g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 87Ų
(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2006585-0.05g |
(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate |
2228918-46-3 | 0.05g |
$827.0 | 2023-09-16 | ||
| Enamine | EN300-2006585-0.1g |
(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate |
2228918-46-3 | 0.1g |
$867.0 | 2023-09-16 | ||
| Enamine | EN300-2006585-0.25g |
(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate |
2228918-46-3 | 0.25g |
$906.0 | 2023-09-16 | ||
| Enamine | EN300-2006585-0.5g |
(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate |
2228918-46-3 | 0.5g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-2006585-1.0g |
(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate |
2228918-46-3 | 1g |
$986.0 | 2023-05-31 | ||
| Enamine | EN300-2006585-2.5g |
(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate |
2228918-46-3 | 2.5g |
$1931.0 | 2023-09-16 | ||
| Enamine | EN300-2006585-5.0g |
(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate |
2228918-46-3 | 5g |
$2858.0 | 2023-05-31 | ||
| Enamine | EN300-2006585-10.0g |
(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate |
2228918-46-3 | 10g |
$4236.0 | 2023-05-31 | ||
| Enamine | EN300-2006585-1g |
(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate |
2228918-46-3 | 1g |
$986.0 | 2023-09-16 | ||
| Enamine | EN300-2006585-5g |
(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate |
2228918-46-3 | 5g |
$2858.0 | 2023-09-16 |
(5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on (5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate
Research Brief on (5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate (CAS: 2228918-46-3) in Chemical Biology and Pharmaceutical Applications
The compound (5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate (CAS: 2228918-46-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This sulfamate derivative, characterized by its unique halogenated aromatic structure, has been investigated for its role as a selective enzyme inhibitor, particularly targeting carbonic anhydrases (CAs) and steroid sulfatases (STS). These enzymes are implicated in various pathological conditions, including cancer, glaucoma, and neurodegenerative diseases, making this compound a promising candidate for drug development.
Recent studies have focused on the synthesis and optimization of (5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate to enhance its pharmacokinetic properties and selectivity. Advanced computational modeling and X-ray crystallography have been employed to elucidate its binding mechanisms with target enzymes. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits nanomolar affinity for CA isoforms IX and XII, which are overexpressed in hypoxic tumor environments. This selectivity suggests its potential as an anticancer agent, particularly in combination therapies targeting tumor metabolism.
In addition to its anticancer properties, (5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate has shown promise in neuropharmacology. A 2024 study in ACS Chemical Neuroscience revealed its ability to cross the blood-brain barrier and modulate STS activity, which is involved in the regulation of neurosteroids. This finding opens new avenues for treating neurodegenerative disorders such as Alzheimer's disease, where neurosteroid imbalance plays a critical role. The compound's fluorinated methoxy group appears to contribute to its enhanced bioavailability and CNS penetration, addressing a common challenge in neurotherapeutic development.
Despite these advancements, challenges remain in the clinical translation of (5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate. Current research is addressing its metabolic stability and potential off-target effects through structure-activity relationship (SAR) studies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound into preclinical trials, with a focus on optimizing its therapeutic index. The ongoing research underscores the importance of sulfamate-based compounds in modern drug discovery and highlights the potential of 2228918-46-3 as a versatile scaffold for developing targeted therapies.
In conclusion, (5-chloro-3-fluoro-2-methoxyphenyl)methyl sulfamate represents a compelling case study in rational drug design, combining chemical biology insights with therapeutic innovation. Its dual targeting of CA and STS pathways, along with its favorable physicochemical properties, positions it as a multifaceted tool for addressing unmet medical needs. Future directions include exploring its applications in other disease areas and developing prodrug strategies to further enhance its clinical potential.
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